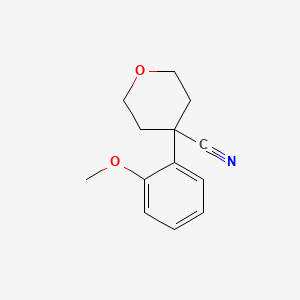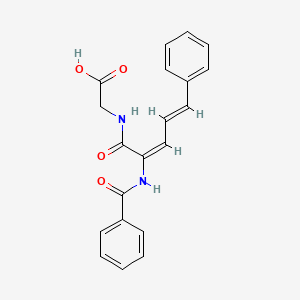![molecular formula C19H17ClN2O2 B2580061 3-クロロ-N-(1-メチル-2-オキソ-2,4,5,6-テトラヒドロ-1H-ピロロ[3,2,1-ij]キノリン-8-イル)ベンザミド CAS No. 898426-46-5](/img/structure/B2580061.png)
3-クロロ-N-(1-メチル-2-オキソ-2,4,5,6-テトラヒドロ-1H-ピロロ[3,2,1-ij]キノリン-8-イル)ベンザミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is an organic compound known for its unique structure and diverse range of applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound's structure features a chloro-substituted benzamide moiety linked to a tetrahydroquinoline derivative, giving it distinctive chemical properties and biological activities.
科学的研究の応用
In Chemistry:
Utilized as a precursor for the synthesis of more complex organic molecules.
Employed in studies of reaction mechanisms and molecular interactions.
In Biology:
Investigated for its potential as a biological probe in cellular assays.
Studied for its interactions with various biomolecules, including proteins and nucleic acids.
In Medicine:
Explored for its potential therapeutic applications, particularly in the development of novel drugs targeting specific biological pathways.
Assessed for its pharmacokinetic properties and bioavailability in preclinical studies.
In Industry:
Used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Potentially valuable in the development of materials with specific electronic or photonic properties.
準備方法
Synthetic Routes and Reaction Conditions:
Aromatic Nucleophilic Substitution: A common synthetic route involves the aromatic nucleophilic substitution of chloro-substituted benzoyl chloride with the amine derivative of 1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline under mild conditions.
Condensation Reactions: Another method involves the condensation of the appropriate amine with chloro-substituted benzoyl chloride in the presence of a base, typically pyridine or triethylamine, to yield the desired benzamide compound.
Industrial Production Methods: In an industrial setting, this compound can be synthesized using a batch or continuous flow process. The synthesis often employs automated systems for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically mediated by oxidizing agents like hydrogen peroxide or metal oxides, leading to the formation of oxidized derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms with altered biological activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: Often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at controlled temperatures.
Major Products Formed:
Oxidized derivatives.
Reduced forms with modified functional groups.
Substituted benzamides with different chemical and biological properties.
作用機序
The mechanism of action of 3-chloro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. This compound can bind to these targets through various interactions, including hydrogen bonding, van der Waals forces, and π-π stacking, thereby influencing biological pathways and exerting its effects.
類似化合物との比較
3-chloro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide can be compared to other benzamide derivatives, such as 3-bromo-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide or 3-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
特性
IUPAC Name |
3-chloro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-11-16-10-15(21-18(23)13-4-2-6-14(20)8-13)9-12-5-3-7-22(17(12)16)19(11)24/h2,4,6,8-11H,3,5,7H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCXFKNEDSHUHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-bromo-1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2579983.png)

![1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2579986.png)
![N-(2,5-difluorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2579991.png)
![2-(3-Cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2579992.png)

![3-(3-Chlorophenyl)-8-((3,4-dimethoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2579994.png)

![Ethyl 4-[4-[bis(2-chloroethyl)sulfamoyl]benzoyl]piperazine-1-carboxylate](/img/structure/B2579998.png)



